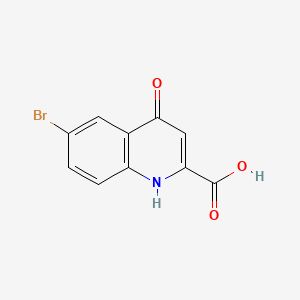

6-Bromo-4-hydroxyquinoline-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-4-hydroxyquinoline-2-carboxylic acid is a chemical compound with the empirical formula C10H6BrNO3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of quinoline compounds, including 6-Bromo-4-hydroxyquinoline-2-carboxylic acid, has been a subject of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular weight of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid is 268.06 . The compound’s structure includes a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline compounds, including 6-Bromo-4-hydroxyquinoline-2-carboxylic acid, have been used in various chemical reactions due to their versatile applications in industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are often used as scaffolds for drug discovery .Physical And Chemical Properties Analysis

6-Bromo-4-hydroxyquinoline-2-carboxylic acid is a solid substance . It has a melting point of 365-367°C . The molecular formula of the compound is C10H6BrNO3 .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

6-Bromo-4-hydroxyquinoline-2-carboxylic acid serves as a precursor in the synthesis of various biologically active compounds. Its structure is pivotal in medicinal chemistry, where it’s used to create molecules with potential therapeutic effects. The bromine and hydroxy groups on the quinoline scaffold offer points of functionalization, allowing for the creation of diverse derivatives with specific biological activities .

Anticonvulsant and Antiexcitotoxic Agent

This compound has been identified as an intermediate in synthetic chemistry with applications as an antiexcitotoxic and anticonvulsant. It’s being studied for its potential use in therapies for neurobiological disorders, where excitotoxicity plays a role in the pathology .

Siderophore Synthesis

In microbiology, 6-Bromo-4-hydroxyquinoline-2-carboxylic acid is involved in the biosynthesis of siderophores, which are molecules that bind and transport iron in microbial systems. These compounds are crucial for the survival of microorganisms in iron-scarce environments and have implications in understanding bacterial growth and pathogenesis .

Chemiluminescent Reactions

The compound is used in chemiluminescent reactions, particularly in the study of radiolysis of carboxyquinolines. These reactions are significant in analytical chemistry for detecting and measuring substances through the emission of light .

Quorum Sensing Factor

It’s a key component in the production of quorum sensing factors like quinolobactin. These factors are essential for bacterial communication and can influence biofilm formation, virulence, and antibiotic resistance, making them a target for developing new antimicrobial strategies .

Antitumor and Antibiotic Precursor

6-Bromo-4-hydroxyquinoline-2-carboxylic acid is a precursor in the biosynthesis of compounds like cinropeptin and thiocoralin, which have shown antitumor properties. These compounds are derived from natural sources and are being explored for their potential use in cancer therapy .

Mécanisme D'action

While the specific mechanism of action for 6-Bromo-4-hydroxyquinoline-2-carboxylic acid is not mentioned in the search results, quinoline derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The mechanism of action of these compounds may be associated with tubulin polymerization interference and reactive oxygen species (ROS) formation .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . The product is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Orientations Futures

Quinoline compounds, including 6-Bromo-4-hydroxyquinoline-2-carboxylic acid, have potential for industrial and medicinal applications . They are essential segments of both natural and synthetic compounds . The pyranoquinoline ring system, in particular, has gained considerable attention . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

Propriétés

IUPAC Name |

6-bromo-4-oxo-1H-quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSWHDCWDSWVAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2957702.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-dimethylbutanamide](/img/structure/B2957703.png)

![N-(3,5-difluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2957704.png)

![3-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2957705.png)

![benzyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2957714.png)

![3-(2-chlorobenzyl)-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2957717.png)

![4-isobutyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2957719.png)

![N-(5-(4-chloro-3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2957723.png)

![2-Methylpropyl cyano{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate](/img/structure/B2957725.png)